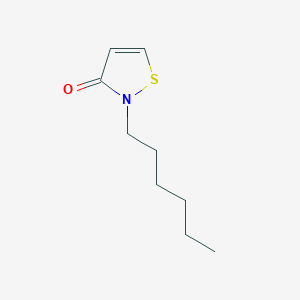
2-Hexyl-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Hexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, or sulfonated thiazoles.
科学的研究の応用
2-Hexyl-1,2-thiazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its biological activity.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
作用機序
The mechanism of action of 2-Hexyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The sulfur and nitrogen atoms in the thiazole ring can form strong interactions with metal ions or other biomolecules, leading to its biological activity.
類似化合物との比較
Similar Compounds
2-Methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group instead of a hexyl group.
2-Phenyl-1,2-thiazol-3(2H)-one: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness
2-Hexyl-1,2-thiazol-3(2H)-one is unique due to its hexyl side chain, which can influence its solubility, reactivity, and biological activity compared to other thiazoles.
特性
CAS番号 |
33319-59-4 |
|---|---|
分子式 |
C9H15NOS |
分子量 |
185.29 g/mol |
IUPAC名 |
2-hexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H15NOS/c1-2-3-4-5-7-10-9(11)6-8-12-10/h6,8H,2-5,7H2,1H3 |
InChIキー |
AGFUKMDRIHASIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















